molecular formula C13H17NO B186413 N-Methyl-1-phenylcyclopentanecarboxamide CAS No. 101932-01-8

N-Methyl-1-phenylcyclopentanecarboxamide

Cat. No. B186413
M. Wt: 203.28 g/mol
InChI Key: WVSDQRXMAMFRGL-UHFFFAOYSA-N
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Description

N-Methyl-1-phenylcyclopentanecarboxamide, commonly known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that belongs to the pyrovalerone family. It was first synthesized in the 1960s and gained popularity in the 2000s as a recreational drug due to its stimulant effects. However, its potential for abuse and harmful side effects led to its classification as a Schedule I controlled substance in the United States in 2011. Despite its negative reputation, MDPV has gained attention in scientific research for its potential therapeutic applications.

Mechanism Of Action

N-Methyl-1-phenylcyclopentanecarboxamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by blocking the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in the stimulation of the central nervous system and the production of euphoric effects.

Biochemical And Physiological Effects

N-Methyl-1-phenylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause hyperactivity, agitation, and paranoia. In addition, N-Methyl-1-phenylcyclopentanecarboxamide has been shown to have neurotoxic effects, which can lead to long-term damage to the brain.

Advantages And Limitations For Lab Experiments

N-Methyl-1-phenylcyclopentanecarboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured. However, its potential for abuse and harmful side effects make it difficult to use in human studies. In addition, the legal restrictions on N-Methyl-1-phenylcyclopentanecarboxamide make it difficult to obtain for research purposes.

Future Directions

There are a number of potential future directions for research on N-Methyl-1-phenylcyclopentanecarboxamide. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease and ADHD. Another area of interest is its potential as an antidepressant and anxiolytic. Further research is needed to fully understand the potential therapeutic applications of N-Methyl-1-phenylcyclopentanecarboxamide and to develop safe and effective treatments.

Synthesis Methods

N-Methyl-1-phenylcyclopentanecarboxamide is synthesized through a multi-step process involving the condensation of 2-(methylamino)-1-phenylpentan-1-one and 2-bromobenzoyl chloride. The resulting product is then reduced to form N-Methyl-1-phenylcyclopentanecarboxamide. This synthesis method has been widely used in the production of N-Methyl-1-phenylcyclopentanecarboxamide for research purposes.

Scientific Research Applications

N-Methyl-1-phenylcyclopentanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which makes it a potential treatment for dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-Methyl-1-phenylcyclopentanecarboxamide has also been studied for its potential as an antidepressant and anxiolytic.

properties

CAS RN

101932-01-8

Product Name

N-Methyl-1-phenylcyclopentanecarboxamide

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-methyl-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C13H17NO/c1-14-12(15)13(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15)

InChI Key

WVSDQRXMAMFRGL-UHFFFAOYSA-N

SMILES

CNC(=O)C1(CCCC1)C2=CC=CC=C2

Canonical SMILES

CNC(=O)C1(CCCC1)C2=CC=CC=C2

Pictograms

Corrosive; Irritant

Origin of Product

United States

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